Rubixanthin

Descripción general

Descripción

Rubixanthin, also known as natural yellow 27, is a natural xanthophyll pigment with a red-orange color. It is primarily found in rose hips and is used as a food coloring under the E number E161d. This compound is not approved for use in the United States or the European Union but is approved in Australia and New Zealand

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rubixanthin can be synthesized through the hydroxylation of γ-carotene, which is an intermediate in the biosynthesis pathway from lycopene to β-carotene. The hydroxylation reaction is catalyzed by enzymes such as CrtZ .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as rose hips. The extraction process typically includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate this compound from other carotenoids .

Análisis De Reacciones Químicas

Types of Reactions: Rubixanthin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound to less oxidized forms.

Substitution: Substitution reactions can occur at the hydroxyl group of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of this compound with fewer oxygen atoms.

Substitution Products: Derivatives with different substituents at the hydroxyl group.

Aplicaciones Científicas De Investigación

Food Industry Applications

Rubixanthin is extensively utilized as a food additive for its coloring properties. Its stability and resistance to degradation during processing make it an attractive option for manufacturers looking to enhance the visual appeal of products.

Key Uses:

- Coloring Agent : Used in beverages, confectionery, and processed foods to impart a distinct red hue.

- Natural Alternative : Acts as a natural alternative to synthetic dyes, appealing to health-conscious consumers.

Health Benefits

This compound is believed to offer several health benefits due to its antioxidant properties. Research indicates that it may play a role in reducing oxidative stress and inflammation.

Potential Health Benefits:

- Antioxidant Activity : this compound helps neutralize free radicals, potentially protecting cells from oxidative damage .

- Anti-Inflammatory Effects : Preliminary studies suggest this compound may reduce inflammation by inhibiting pro-inflammatory molecules .

- Immune Support : Its antioxidant properties may bolster immune function, aiding in disease prevention .

- Eye Health : Linked to promoting eye health, this compound may protect against age-related macular degeneration .

Scientific Research Applications

Recent studies have explored this compound's biosynthesis pathways and its role in microbial systems. Notably, it has been identified as a significant pigment in certain bacteria under specific conditions.

Biosynthesis Insights:

- Research indicates that this compound can be synthesized through alternative pathways from lycopene, particularly in Flavobacterium species . This discovery highlights its potential utility in biotechnological applications.

Case Studies and Empirical Evidence

Several studies have documented the effects of this compound in various contexts:

Future Research Directions

While current findings are promising, further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for future investigation include:

- Longitudinal studies on the long-term health impacts of dietary this compound.

- Exploration of this compound's efficacy in clinical settings for specific health conditions.

- Investigating the synergistic effects of this compound with other carotenoids and compounds.

Mecanismo De Acción

Rubixanthin is similar to other xanthophylls such as lutein, zeaxanthin, and β-cryptoxanthin. it is unique in its specific red-orange color and its presence in rose hips. Unlike lutein and zeaxanthin, which are more commonly found in green leafy vegetables, this compound is predominantly found in red and purple fruits and vegetables .

Comparación Con Compuestos Similares

- Lutein

- Zeaxanthin

- β-Cryptoxanthin

Rubixanthin stands out due to its distinct color and specific natural sources, making it a valuable compound for both scientific research and industrial applications.

Actividad Biológica

Rubixanthin is a carotenoid pigment primarily found in certain algae and plants. It has garnered attention due to its potential biological activities, including antioxidant properties, and its role in the biosynthesis of other carotenoids. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a xanthophyll carotenoid that can be synthesized from lycopene through various biosynthetic pathways. It has been identified as a significant pigment in certain microorganisms and plants, notably in the genus Flavobacterium and the plant Rosa rugosa.

Biosynthesis Pathways

Recent studies have elucidated the biosynthetic pathways leading to this compound formation. In Flavobacterium, this compound can be produced from lycopene through two main routes: one leading to β-carotene and the other directly to this compound. Under anaerobic conditions, this compound can further convert into β-cryptoxanthin, while aerobic conditions promote its conversion into zeaxanthin .

Table 1: Conversion Pathways of this compound

| Pathway | Conditions | Product |

|---|---|---|

| Lycopene → this compound | Anaerobic | This compound |

| This compound → β-Cryptoxanthin | Anaerobic | β-Cryptoxanthin |

| This compound → Zeaxanthin | Aerobic | Zeaxanthin |

Biological Activities

This compound exhibits several biological activities that contribute to its significance in nutrition and health:

- Antioxidant Properties :

- Role in Avian Plumage :

- Health Benefits :

Study on Antioxidant Capacity

A study conducted on Rosa rugosa evaluated the antioxidant capacity of various carotenoids, including this compound. The results indicated that this compound contributed significantly to the overall antioxidant activity of the extract, showcasing its potential as a natural antioxidant source .

Seasonal Variation in Carotenoid Accumulation

Another investigation into seasonal variations revealed that levels of this compound fluctuate significantly throughout the year in certain bird species. This study highlighted how environmental factors influence the accumulation of carotenoids in plasma, which are critical for physiological functions .

Analytical Techniques

The characterization of this compound often employs advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow researchers to identify and quantify different isomers of this compound effectively.

Table 2: Analytical Techniques for this compound Characterization

| Technique | Application |

|---|---|

| HPLC | Quantification of carotenoids |

| NMR | Structural characterization |

Propiedades

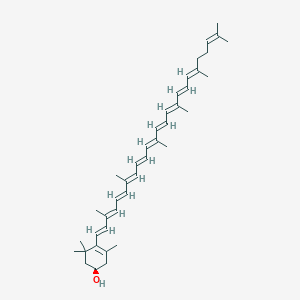

IUPAC Name |

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTRFGSPYXCGMR-AXXBKCDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rubixanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3763-55-1 | |

| Record name | Rubixanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3763-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 75135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003763551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBIXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PWJ89032Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rubixanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 °C | |

| Record name | Rubixanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.